
2,6-Bis(bromomethyl)-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(bromomethyl)-3-methylphenol: is an organic compound belonging to the family of bisphenols. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 3 position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic positions. The general reaction scheme is as follows:
-
Bromination with Bromine:
- Reactants: 3-methylphenol, bromine
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{HBr} ]
-
Bromination with N-Bromosuccinimide (NBS):
- Reactants: 3-methylphenol, NBS
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{NBS} \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{succinimide} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The product is then purified through distillation or recrystallization to obtain high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(bromomethyl)-3-methylphenol undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
- Conditions: Aqueous or alcoholic medium, reflux
- Products: 2,6-Bis(hydroxymethyl)-3-methylphenol
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or neutral medium
- Products: 2,6-Bis(formyl)-3-methylphenol
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, room temperature
- Products: 2,6-Bis(methyl)-3-methylphenol
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOH, reflux
Oxidation: KMnO4, CrO3, acidic or neutral medium
Reduction: LiAlH4, NaBH4, anhydrous solvent
Major Products:
Nucleophilic Substitution: 2,6-Bis(hydroxymethyl)-3-methylphenol
Oxidation: 2,6-Bis(formyl)-3-methylphenol
Reduction: 2,6-Bis(methyl)-3-methylphenol
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Bis(bromomethyl)-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Derivatives of this compound have shown promising activity against various bacterial strains.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a flame retardant in various materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis(bromomethyl)-3-methylphenol involves its interaction with nucleophiles, leading to the formation of substitution products. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, amines, and thiols. The compound’s reactivity is attributed to the electron-withdrawing effect of the bromine atoms, which makes the benzylic carbon more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(bromomethyl)phenol
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
Comparison: 2,6-Bis(bromomethyl)-3-methylphenol is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and physical properties. Compared to 2,6-Bis(bromomethyl)phenol, the methyl group in this compound provides steric hindrance, affecting the compound’s reactivity in nucleophilic substitution reactions. Additionally, the presence of the methyl group can impact the compound’s solubility and melting point.
Eigenschaften
CAS-Nummer |
116061-06-4 |
|---|---|
Molekularformel |
C9H10Br2O |
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
2,6-bis(bromomethyl)-3-methylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-6-2-3-7(4-10)9(12)8(6)5-11/h2-3,12H,4-5H2,1H3 |
InChI-Schlüssel |
ISNCRQDYTNRGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CBr)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
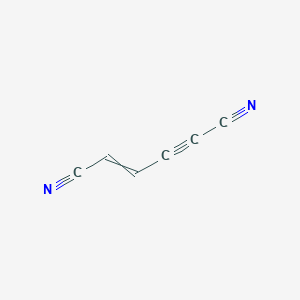

![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
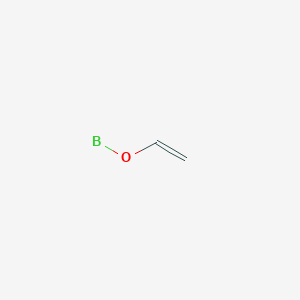
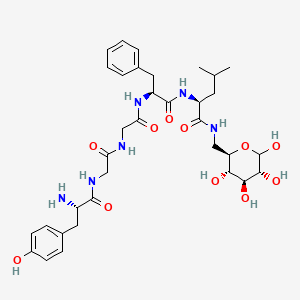

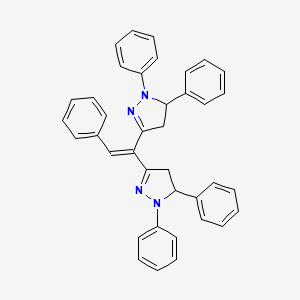
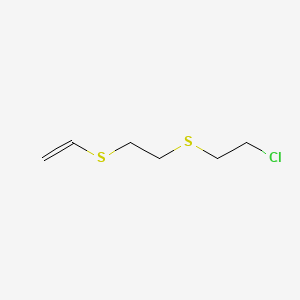
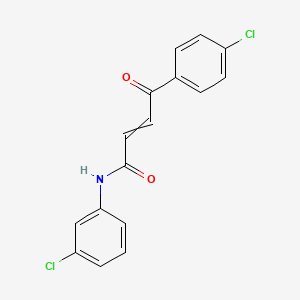
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
